molecular formula C7H12ClNO3 B1299768 Methyl 4-oxopiperidine-3-carboxylate hydrochloride CAS No. 71486-53-8

Methyl 4-oxopiperidine-3-carboxylate hydrochloride

Cat. No.: B1299768
CAS No.: 71486-53-8
M. Wt: 193.63 g/mol
InChI Key: NMAACQILAGCQPR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-oxopiperidine-3-carboxylate hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield 1-benzyl-3-methoxycarbonyl-4-piperidone. Finally, the product is treated with hydrochloric acid to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxopiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of methyl 4-oxopiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active intermediates that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-oxopiperidine-3-carboxylate hydrochloride is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its hydrochloride form enhances its solubility in water, making it more suitable for certain applications compared to its non-hydrochloride counterparts .

Properties

CAS No.

71486-53-8

Molecular Formula

C7H12ClNO3

Molecular Weight

193.63 g/mol

IUPAC Name

hydron;methyl 4-oxopiperidine-3-carboxylate;chloride

InChI

InChI=1S/C7H11NO3.ClH/c1-11-7(10)5-4-8-3-2-6(5)9;/h5,8H,2-4H2,1H3;1H

InChI Key

NMAACQILAGCQPR-UHFFFAOYSA-N

SMILES

COC(=O)C1CNCCC1=O.Cl

Canonical SMILES

[H+].COC(=O)C1CNCCC1=O.[Cl-]

71486-53-8

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-oxopiperidine-3-carboxylate hydrochloride
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Methyl 4-oxopiperidine-3-carboxylate hydrochloride
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Methyl 4-oxopiperidine-3-carboxylate hydrochloride
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Methyl 4-oxopiperidine-3-carboxylate hydrochloride
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Q & A

Q1: What is the significance of Methyl 4-oxo-3-piperidinecarboxylate hydrochloride in the synthesis of 3-(4-Hydrobenzyl)-8,9-dimethoxy-1,2,3,4-tetrahydrochromenopyridin-5-one?

A: Methyl 4-oxo-3-piperidinecarboxylate hydrochloride serves as a crucial starting material in the two-step synthesis of 3-(4-Hydrobenzyl)-8,9-dimethoxy-1,2,3,4-tetrahydrochromenopyridin-5-one. [] This compound, along with 3,4-dimethoxyphenol, undergoes a series of reactions to yield the final product, a potential dopamine D4 receptor ligand. The specific role and transformations of Methyl 4-oxo-3-piperidinecarboxylate hydrochloride within this synthesis are detailed in the research paper. []

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